molecular formula C22H19FN2O4S B3541041 N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2-fluoroanilino]acetamide

N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2-fluoroanilino]acetamide

Cat. No.: B3541041
M. Wt: 426.5 g/mol
InChI Key: DRCVFZZBKSCSGP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2-fluoroanilino]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acetyl group attached to a phenyl ring, a benzenesulfonyl group, and a fluoroanilino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2-fluoroanilino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of 3-aminophenyl compounds followed by sulfonylation and fluorination reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2-fluoroanilino]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2-fluoroanilino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2-fluoroanilino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can vary depending on the biological context, but often include modulation of signaling cascades and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)acetamide
  • N-(3-acetylphenyl)-3-(benzenesulfonyl)propanamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide

Highlighting Uniqueness

N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2-fluoroanilino]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoroanilino group, in particular, enhances its reactivity and potential for specific interactions with biological targets .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2-fluoroanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S/c1-16(26)17-8-7-9-18(14-17)24-22(27)15-25(21-13-6-5-12-20(21)23)30(28,29)19-10-3-2-4-11-19/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCVFZZBKSCSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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